molecular formula C6H4F3NO2 B2845553 4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid CAS No. 123324-24-3

4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid

Cat. No. B2845553
CAS RN: 123324-24-3
M. Wt: 179.098
InChI Key: CFNJWBNBIDWUEN-UHFFFAOYSA-N
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Description

The compound “4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid” is a derivative of pyrrole carboxylic acid where a hydrogen atom is replaced by a trifluoromethyl group . The trifluoromethyl group is a functional group with the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)hydrocinnamic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The trifluoromethyl group is gaining increasing attention in the field of pharmaceuticals and agrochemicals . Future research directions include the development of new synthetic methods for introducing trifluoromethyl groups, the design of high-order structures, hybrid materials, and stimuli-responsive nano-objects . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

properties

IUPAC Name

4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)4-2-10-1-3(4)5(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNJWBNBIDWUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trifluoromethyl)-1H-Pyrrole-3-carboxylic acid

CAS RN

123324-24-3
Record name 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
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